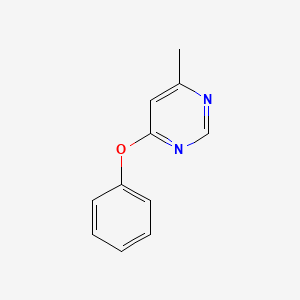

4-Methyl-6-phenoxypyrimidine

Description

Chemical Class and Structural Context of Phenoxypyrimidines in Heterocyclic Chemistry

Phenoxypyrimidines belong to the broad class of heterocyclic compounds, which are organic compounds containing a ring structure with atoms of at least two different elements. Specifically, they are derivatives of pyrimidine (B1678525), a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The phenoxypyrimidine scaffold is characterized by a phenoxy group (-O-C₆H₅) attached to the pyrimidine ring.

The compound 4-Methyl-6-phenoxypyrimidine has a methyl group (-CH₃) at the 4th position and a phenoxy group at the 6th position of the pyrimidine ring. The presence of the pyrimidine core, a privileged scaffold in medicinal chemistry, combined with the phenoxy and methyl substituents, defines its chemical properties and biological reactivity. The phenoxy group, for instance, introduces aromaticity and bulkiness, which can increase lipophilicity and potentially enhance membrane permeability. The structural arrangement of these functional groups allows for a variety of chemical modifications, making phenoxypyrimidines versatile building blocks in the synthesis of more complex molecules. evitachem.com

Significance of this compound and its Derivatives in Contemporary Chemical and Biological Sciences

The significance of this compound and its derivatives lies in their broad spectrum of biological activities and their utility as intermediates in organic synthesis. The phenoxypyrimidine core is a key structural motif in numerous compounds with therapeutic potential.

Derivatives of phenoxypyrimidine have been investigated for a range of biological effects, including:

Anticancer Activity: Certain phenoxypyrimidine derivatives have shown potential as anticancer agents by inhibiting protein kinases like Epidermal Growth Factor Receptor (EGFR) and ErbB-2. nih.gov For example, some derivatives have demonstrated antiproliferative activity against various cancer cell lines.

Anti-inflammatory Properties: Novel phenoxypyrimidine derivatives have been designed as potent and selective inhibitors of LCK and FMS kinases, which are involved in inflammatory disorders such as rheumatoid arthritis. nih.gov

Antidiabetic Potential: 4-phenoxypyrimidine-5-carboxamide derivatives have been identified as potent and orally efficacious agonists of TGR5, a G-protein-coupled receptor involved in the regulation of energy homeostasis. mpu.edu.mo This has led to the exploration of these compounds for their antidiabetic activity. mpu.edu.mo

Agrochemical Applications: The pyrimidine scaffold is also prevalent in agrochemicals. Derivatives are used as precursors for pesticides and herbicides, contributing to crop protection and food security. lookchem.comgoogle.com

The versatility of the phenoxypyrimidine structure allows for the synthesis of large libraries of compounds for screening in drug discovery and agricultural research.

Overview of Key Academic Research Areas and Translational Applications

Academic and industrial research on this compound and its derivatives is primarily focused on medicinal chemistry and materials science.

Medicinal Chemistry Research: A significant area of research is the design and synthesis of novel phenoxypyrimidine derivatives as inhibitors of various protein kinases implicated in cancer and inflammatory diseases. nih.govnih.gov For instance, a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were designed and evaluated for their ability to inhibit EGFR and ErbB-2 kinase activities. nih.gov Some of these compounds showed significant inhibitory potential. nih.gov

Another active research direction is the development of phenoxypyrimidine-based compounds as anti-inflammatory agents. nih.gov A study reported the design of novel derivatives as potent and selective inhibitors of LCK and FMS kinases, with one compound exhibiting an excellent anti-inflammatory effect in a cellular assay. nih.gov

Furthermore, research has explored the potential of phenoxypyrimidine derivatives in treating metabolic diseases. A study on 4-phenoxypyrimidine-5-carboxamide derivatives as TGR5 agonists demonstrated their ability to stimulate glucagon-like peptide-1 (GLP-1) secretion and reduce blood glucose levels in animal models. mpu.edu.mo

Synthesis and Method Development: Researchers are also focused on developing efficient and environmentally friendly methods for the synthesis of phenoxypyrimidines. This includes the use of ultrasound-assisted green synthesis, which has been shown to significantly reduce reaction times and improve yields compared to conventional methods. beilstein-archives.orgresearchgate.net Catalytic methods, such as copper-catalyzed C-O cross-coupling reactions, are also being explored to synthesize these compounds in an aqueous medium. rsc.org

Data on Investigated Phenoxypyrimidine Derivatives:

| Derivative Class | Therapeutic Target/Application | Key Findings |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines | EGFR/ErbB-2 Kinase Inhibition (Anticancer) | Several derivatives significantly inhibited dual EGFR/ErbB-2 kinase activities with IC₅₀ values in the nanomolar range. nih.gov |

| Phenoxypyrimidine-based inhibitors | LCK/FMS Kinase Inhibition (Anti-inflammatory) | A synthesized compound (7g) showed excellent selectivity and potency for FMS kinase with an IC₅₀ value of 4.6 nM and exhibited a strong anti-inflammatory effect. nih.gov |

| 4-phenoxypyrimidine-5-carboxamides | TGR5 Agonism (Antidiabetic) | A derivative demonstrated potent activation of human TGR5 with an EC₅₀ value of 0.72 nM and significantly reduced blood glucose levels in mice. mpu.edu.mo |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-phenoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-7-11(13-8-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQMONCEWNLINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506680 | |

| Record name | 4-Methyl-6-phenoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55849-46-2 | |

| Record name | 4-Methyl-6-phenoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Reactivity and Reaction Mechanisms of the 4 Methyl 6 Phenoxypyrimidine Core

Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to attack by nucleophiles, a fundamental reaction in pyrimidine chemistry. The reactivity of the pyrimidine core in 4-methyl-6-phenoxypyrimidine is significantly influenced by the electronic effects of the methyl and phenoxy groups attached to it.

The substituents on the pyrimidine ring play a crucial role in modulating its electrophilicity and, consequently, its reactivity towards nucleophiles. The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, which is comparable to that of nitro groups in other aromatic systems. thieme-connect.de This inherent electron deficiency is the primary driver for its susceptibility to nucleophilic attack. masterorganicchemistry.com

The combined presence of the methyl and phenoxy groups on the pyrimidine ring of this compound results in a nuanced reactivity profile. The electron-donating methyl group and the electron-withdrawing/leaving group nature of the phenoxy group create a specific electronic environment that directs the outcome of further chemical transformations.

The positions on the pyrimidine ring exhibit different levels of reactivity towards nucleophilic attack. The C-2, C-4, and C-6 positions are the most electrophilic due to their proximity to the nitrogen atoms. In this compound, the C-4 and C-6 positions are already substituted. This leaves the C-2 position as a primary site for further functionalization via nucleophilic substitution, assuming a suitable leaving group is present at that position.

For instance, in related pyrimidine systems, nucleophilic displacement of a chlorine atom at the C-4 position is energetically more favorable than at the C-2 position. researchgate.net However, in the case of this compound, if a leaving group were introduced at the C-2 position, this site would become a prime target for nucleophilic attack. The regioselectivity of such reactions is often high, driven by the inherent electronic properties of the pyrimidine ring. The presence of directing groups is a common strategy to achieve regioselective C-H bond functionalization in heterocyclic compounds, including pyrimidines. nih.govosaka-u.ac.jp

For example, in the synthesis of 2,4-disubstituted pyrimidines, sequential nucleophilic aromatic substitution (SNAr) reactions can be employed with high regioselectivity, targeting the C-2 position in a second step. justia.com The reaction conditions, including the choice of nucleophile and catalyst, can be fine-tuned to control the regiochemical outcome. justia.com

Table 1: Reactivity of Substituted Pyrimidines

| Compound | Substituent(s) | Position(s) | Influence on Reactivity | Reference |

| 2-chloro-4-methyl-pyrimidine | Chloro, Methyl | 2, 4 | Methyl group meta to chlorine diminishes reaction rate. | researchgate.net |

| 4-chloro-6-methyl-pyrimidine | Chloro, Methyl | 4, 6 | Activation energy for nucleophilic displacement at C-4 is lower than at C-2. | researchgate.net |

| 2-amino-4-chloro-6-methylpyrimidine (B145687) | Amino, Chloro, Methyl | 2, 4, 6 | Chloro group enhances reactivity in cross-coupling reactions. | |

| This compound | Methyl, Phenoxy | 4, 6 | Phenoxy group provides stability and aromatic conjugation. |

Reactivity of the Phenoxy Moiety and its Potential for Further Transformations

The phenoxy group in this compound is not merely a passive substituent; it can participate in its own set of chemical reactions, offering avenues for further molecular diversification.

The C-O bond of the phenoxy group can be cleaved under certain conditions, allowing for its replacement by other nucleophiles. This substitution is a key reaction, and the reactivity of the phenoxy group as a leaving group is influenced by the electronic nature of the pyrimidine ring. researchgate.net For instance, the phenoxy group in 2-phenoxy-6-methylpyrimidine can be substituted, and its reactivity is comparable to that in its N-oxide derivative. researchgate.net

Furthermore, the phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution. The directing effect of the ether oxygen would primarily direct incoming electrophiles to the ortho and para positions of the phenyl ring. This allows for the introduction of a wide range of functional groups onto the phenoxy moiety, thereby modifying the properties of the entire molecule. Rhodium-catalyzed ortho-alkylation of phenoxy substrates via C-H activation has been demonstrated, showcasing a modern approach to functionalizing the phenoxy ring. acs.org

In some cases, the phenoxy group can act as a directing group for the functionalization of the pyrimidine ring itself. For instance, 2-phenoxypyrimidines have been used as substrates for ortho-acetoxylation and arylation reactions. acs.org

Stability and Degradation Pathways of this compound Analogues

The stability of pyrimidine derivatives is a critical aspect, particularly for their practical applications. Generally, the pyrimidine ring is a stable aromatic system. However, the substituents can significantly impact its stability and dictate its degradation pathways.

For instance, phenoxypyrimidines have been investigated as herbicides, and their stability and efficacy are crucial for agricultural formulations. Modifications to the chemical structure, including the substituents on both the pyrimidine and phenoxy rings, are employed to enhance stability against environmental degradation.

The degradation of pyrimidine analogues can occur under various conditions, such as hydrolysis or oxidation. The presence of a hydroxyl group, for example, can decrease stability under acidic conditions compared to a phenoxy group. The anaerobic degradation of related methylated aromatic compounds, like 4-methylbenzoate, has been studied and proceeds through specific metabolic pathways involving the activation of the methyl group. nih.gov While the specific degradation pathways for this compound are not extensively detailed in the provided context, it can be inferred that the stability will be influenced by the strength of the C-O bond of the phenoxy group and the reactivity of the methyl group and the pyrimidine ring towards environmental or metabolic processes.

Iv. Structure Activity Relationship Sar and Molecular Design for Phenoxypyrimidine Analogues

Comprehensive SAR Studies on 4-Methyl-6-phenoxypyrimidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structures translate into biological activity. drugdesign.org For phenoxypyrimidine derivatives, extensive research has been conducted to elucidate the impact of various structural modifications on their potency as, for example, enzyme inhibitors or herbicides. nih.govacs.org These studies involve the systematic alteration of different parts of the molecule—the pyrimidine (B1678525) ring, the phenoxy group, and the linkers connecting them—to map out the structural requirements for activity. nih.govacs.org

The pyrimidine ring is a core component of the scaffold, and substitutions at its various positions can dramatically influence biological activity.

Initial SAR studies on pyrimidine derivatives often investigate the substituents at the 4-position of the ring. sci-hub.se For instance, in a series of pyrimidine-4-carboxamides, the electrophilic 4-chloro substituent was regioselectively replaced with various amine, heteroaromatic, or phenolic nucleophiles to generate a library of compounds for screening. nih.govacs.org Subsequent modifications often focus on the 2- and 5-positions. sci-hub.se

In one study on Pin1 inhibitors, retaining the pyrimidine scaffold was deemed crucial, as the nitrogen atoms were presumed to form key hydrogen bonds or the ring's electrophilic nature played a role in binding. sci-hub.se Investigations into substitutions at the 2-position showed that regio-isomers with a phenethyl fragment at this position could still exhibit micromolar inhibitory activity. sci-hub.se Similarly, for pyrimidinamine fungicides, modifications based on the structure of diflumetorim (B165605) have led to the discovery of novel derivatives with potent antifungal activities. nih.gov

The nature of the substituent at the C4 position significantly influences the reactivity of the pyrimidine ring towards nucleophiles. wur.nl The quaternization of a nitrogen atom in the pyrimidine ring is known to enhance its susceptibility to nucleophilic reactions, making it a key strategy in the synthesis of diverse analogues. wur.nl

Table 1: Impact of Pyrimidine Ring Substitutions on Biological Activity

| Position | Substituent Type | General Effect on Activity | Source |

|---|---|---|---|

| C2 | Phenethyl | Maintained micromolar inhibitory activity. sci-hub.se | sci-hub.se |

| C2 | Amine | Coupling of various amines at this position is a common strategy. nih.govacs.org | nih.govacs.org |

| C4 | Amines, Phenols | Regioselective substitution is synthetically feasible and generates diverse libraries. nih.govacs.org | nih.govacs.org |

The phenoxy group is a critical pharmacophoric element in many biologically active phenoxypyrimidine derivatives. nih.gov Its substitution pattern significantly modulates binding affinity and activity.

In the development of Pin1 inhibitors, the introduction of various substituted phenoxyl groups at the 4-position of the pyrimidine ring led to compounds with a wide range of inhibitory activities (IC50 values from 1.68 μM to 34.04 μM). sci-hub.se Specifically, derivatives with 4-fluorophenoxy and 4-(trifluoromethyl)phenoxy substituents showed potent activities. sci-hub.se For Lck kinase inhibitors, an unsubstituted phenoxy moiety resulted in potent inhibition, whereas chloro or bromo substitutions decreased this potency. tandfonline.com Interestingly, a p-fluorophenoxy group led to a total loss of nanomolar activity in that specific series. tandfonline.com

The position of the substituent on the phenoxy ring is also crucial. For H3R antagonists, a substituent at the para-position of the phenoxy group significantly increased binding capacity compared to a meta-position substituent, with a chlorine atom at the 4-position being the most favored. nih.gov In contrast, for other targets like the 5-HT1A receptor, ortho-substitution in the phenoxy moiety has been specifically studied. nih.gov The phenoxy group is thought to engage in important hydrophobic interactions within the binding pockets of target proteins, such as HIV-1 non-nucleoside reverse transcriptase. nih.gov

Table 2: Effect of Phenoxy Ring Substitution on Inhibitory Activity

| Substituent (Position) | Target | Observed Activity | Source |

|---|---|---|---|

| Unsubstituted | Lck Kinase | Potent inhibition (Ki < 100 nM). tandfonline.com | tandfonline.com |

| 4-Fluoro | Lck Kinase | Loss of nanomolar activity (Ki > 1000 nM). tandfonline.com | tandfonline.com |

| 4-Chloro | Lck Kinase | Reduced potency (Ki > 100 – < 1000 nM). tandfonline.com | tandfonline.com |

| 4-Bromo | Lck Kinase | Reduced potency (Ki > 100 – < 1000 nM). tandfonline.com | tandfonline.com |

| 4-Fluoro | Pin1 | Potent inhibition (IC50 = 2.52 μM). sci-hub.se | sci-hub.se |

| 4-(Trifluoromethyl) | Pin1 | Potent inhibition (IC50 = 2.45 μM). sci-hub.se | sci-hub.se |

The biological potency of phenoxypyrimidine analogues is governed by a delicate interplay of electronic and steric effects of their substituents. rsc.org

Electronic Effects: The electronic nature of substituents on both the pyrimidine and phenoxy rings can alter the electron density distribution across the molecule, affecting its interaction with biological targets. rsc.orgresearchgate.net For a series of p38 kinase inhibitors, a statistical analysis revealed a correlation between the inhibitory potencies and the electron-donating strength of the substituents. researchgate.net In another study on pyrimidine-4-carboxamides, it was observed that both electron-donating groups (like methyl and methoxy) and electron-withdrawing groups (like chloro and CF3) at the para-position of a phenyl substituent reduced activity, suggesting an optimal electronic balance is required. nih.govacs.org

Steric Effects: The size and shape of substituents (steric effects) play a critical role in how a molecule fits into a binding site. nih.govacs.orgrsc.org In some cases, bulky groups can cause steric hindrance, preventing optimal binding. nih.govacs.org For example, replacing a morpholine (B109124) substituent with a smaller dimethylamine (B145610) group increased activity, suggesting the morpholine might be too polar or experience steric hindrance in the binding pocket. nih.govacs.org Conversely, modeling studies have sometimes revealed empty spaces in a protein's binding pocket, where the introduction of a substituent like a methyl or chlorine atom can lead to favorable steric interactions and more potent compounds. drugdesign.org Steric strain can also arise from repulsive interactions when atoms are forced closer than their atomic radii allow, influencing the molecule's preferred conformation. maricopa.edu

In the development of NAPE-PLD inhibitors, conformational restriction proved to be a successful strategy. nih.govacs.org Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure increased the inhibitory potency threefold. nih.govacs.org This suggests that pre-organizing the molecule into its bioactive conformation can reduce the entropic penalty upon binding, leading to higher affinity. The length of a linker is also critical; studies on pyrimidine-4-carboxamides showed that an ethylene (B1197577) linker was optimal, as either reducing or increasing the alkyl chain length decreased potency. acs.org

The activity of molecular chaperones like Hsp70 is regulated by the interplay between its domains, creating a system where conformational changes are essential for function. acs.org This inherent flexibility suggests that molecules designed to interfere with these conformational changes can be effective inhibitors. acs.org Ligands based on pyrimidine scaffolds can be designed to adopt a specific conformation required to fit into an allosteric pocket, thereby inhibiting the protein's function. acs.org

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape (conformation) of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule can interact with its target. nih.gov Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation about single bonds. maricopa.edu

In butane, for example, the anti conformation, where the methyl groups are 180° apart, is the lowest in energy. maricopa.edu The gauche conformation, with a 60° dihedral angle, is slightly higher in energy due to steric strain. maricopa.edu A similar analysis can be applied to the phenoxy-pyrimidine linkage. A planar conformation might be favored by electronic conjugation between the two aromatic rings, but disfavored by steric clashes between the ortho-hydrogens of the phenyl ring and substituents or hydrogens on the pyrimidine ring. Therefore, a twisted, non-planar conformation is often the most stable. ethz.ch

Computational methods like molecular docking and molecular dynamics simulations are used to explore these conformational preferences and rationalize SAR data. mdpi.comresearchgate.net Docking studies of phenoxypyrimidinyl imidazoles in the active site of p38 kinase, for example, helped to reveal the vital interactions and binding conformation of the inhibitors, providing clues for the design of new potential inhibitors. researchgate.net These studies often show the phenoxy moiety oriented towards a hydrophobic pocket within the enzyme's active site. tandfonline.com The flexibility of this linkage allows the molecule to adopt the optimal conformation for binding, which is crucial for its biological function. acs.org

Molecular Flexibility and Preferred Conformations in Solution and Solid State

Solid-State Conformation: X-ray crystallography is a powerful experimental technique used to determine the precise atomic and molecular structure of a compound in its crystalline form. wikipedia.orgksu.edu.sa In the solid state, the conformation is influenced by packing forces within the crystal lattice. Studies on analogous structures, such as 4-methyl-6-phenylpyrimidin-2-amine, have revealed that the dihedral angle between the pyrimidine and phenyl rings can vary significantly, with reported angles ranging from 29.41° to 46.32°. This variability highlights the conformational flexibility inherent in the biaryl system and suggests that the phenoxy group in compounds like this compound likely induces similar conformational adaptability. The specific conformation adopted in the crystal is a low-energy state that optimizes intermolecular interactions, which may or may not be the same as the biologically active conformation when bound to a protein target. mdpi.comsciensage.info

Solution-State Conformation: In solution, where molecules are free from crystal packing constraints, phenoxypyrimidine analogues exist as an ensemble of interconverting conformers. copernicus.org Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for investigating these solution-state conformations. nih.gov Techniques like the Nuclear Overhauser Effect (NOE) provide information on through-space distances between protons, which helps to define the preferred spatial orientation of the rings. The molecular flexibility can influence receptor-ligand binding, and understanding the conformational dynamics in solution is crucial. nih.gov For flexible molecules, NMR analysis can determine the relative populations of different low-energy conformers. copernicus.org Computational methods, such as molecular dynamics simulations, complement experimental data by exploring the conformational landscape and identifying the most stable structures in a simulated solvent environment. nih.govrsc.org

The table below summarizes the key techniques and findings related to the conformational analysis of phenoxypyrimidine analogues.

| Technique | State | Information Gained | Key Findings for Analogues |

| X-Ray Crystallography | Solid | Precise 3D structure, bond lengths, bond angles, dihedral angles in a crystal. wikipedia.org | Reveals significant variation in the dihedral angle between the pyrimidine and phenyl rings due to crystal packing forces. |

| NMR Spectroscopy | Solution | Information on average conformation, molecular dynamics, and conformational equilibria. | Helps determine the preferred orientation of the phenoxy group relative to the pyrimidine ring in a liquid environment. |

| Molecular Modeling | In Silico | Energy-minimized conformations, rotational energy barriers, and population of conformers. nih.gov | Predicts low-energy conformers and the flexibility around the ether linkage, guiding synthetic modifications. |

Rational Design Principles for Novel Phenoxypyrimidine Compounds

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the ligand's structural requirements for activity. For phenoxypyrimidine derivatives, several computational and experimental strategies are employed to optimize potency, selectivity, and pharmacokinetic properties. brieflands.comacs.org

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods are particularly valuable. researchgate.net Pharmacophore modeling is a cornerstone of LBDD, which involves identifying the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific target. scirp.org

A pharmacophore model is generated by superimposing a set of active molecules and extracting the common chemical features responsible for their biological activity. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.gov

For phenoxypyrimidine derivatives, pharmacophore models have been successfully developed to guide the design of new inhibitors for various targets, such as p38 MAP kinase. researchgate.netijddd.com A typical pharmacophore model for a kinase inhibitor based on this scaffold might include:

A hydrogen bond acceptor feature on one of the pyrimidine nitrogen atoms. researchgate.net

An aromatic ring feature corresponding to the pyrimidine ring. researchgate.net

A second aromatic ring feature for the phenoxy group. researchgate.net

A hydrophobic feature, which could be the methyl group on the pyrimidine or other substituents. researchgate.net

Once a statistically robust pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. scirp.org This approach significantly accelerates the discovery of novel hits with diverse chemical structures.

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds. frontiersin.org Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD starts with the screening of small, low-molecular-weight chemical fragments (typically <300 Da). frontiersin.org These fragments usually bind to the target with low affinity, but their binding is more efficient in terms of ligand efficiency (binding energy per heavy atom).

The pyrimidine ring is an ideal starting point or scaffold for FBDD. bohrium.comgsconlinepress.com It is a privileged structure in medicinal chemistry, frequently involved in crucial hydrogen bonding interactions with protein targets. nih.govmdpi.com The FBDD process for a pyrimidine scaffold generally follows these steps:

Fragment Screening: A library of small chemical fragments is screened against the biological target using sensitive biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR) to identify weak binders. frontiersin.orgacs.org

Hit Validation: The binding of the identified fragment hits is confirmed and characterized.

Fragment Evolution: The initial fragment hit is then optimized to improve its potency. This can be achieved through several strategies:

Fragment Growing: The fragment is extended by adding new functional groups to pick up additional interactions in the binding pocket. frontiersin.org

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker. frontiersin.org

Fragment Merging: Overlapping fragments are combined into a single, more potent molecule. frontiersin.org

FBDD has been successfully applied to develop potent inhibitors from pyrimidine-based fragments for various targets, including kinases and enzymes in infectious disease pathways. gsconlinepress.comnih.govnih.gov This approach allows for a more rational exploration of chemical space and often leads to lead compounds with superior physicochemical properties compared to those derived from HTS.

V. Advanced Pharmacological and Biological Applications of Phenoxypyrimidines

Anti-inflammatory Activity of Phenoxypyrimidine Derivatives

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Phenoxypyrimidine derivatives have shown considerable promise as anti-inflammatory agents by targeting key components of the inflammatory cascade. google.com

Modulation of Inflammatory Mediators (e.g., Cytokines)

Phenoxypyrimidine derivatives have been found to modulate the production of pro-inflammatory cytokines, which are crucial signaling molecules that drive the inflammatory response. For instance, certain 6-phenoxypyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. google.com The inflammatory response involves a complex interplay of various mediators, including prostaglandins, leukotrienes, and pro-inflammatory cytokines. google.com The ability of phenoxypyrimidine compounds to suppress these mediators highlights their potential in treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease. google.com

Some phenoxypyrimidine-5-carboxamide derivatives have been identified as potent agonists for TGR5, a G-protein coupled receptor involved in regulating inflammation. connectedpapers.com This activity can help stabilize the alternative macrophage phenotype, which is associated with anti-inflammatory and tissue-reparative functions. scispace.com

Inhibition of Key Kinases (e.g., p38alpha MAP Kinase)

A significant mechanism through which phenoxypyrimidine derivatives exert their anti-inflammatory effects is by inhibiting key kinases involved in inflammatory signaling pathways. One of the most notable targets is the p38 mitogen-activated protein (MAP) kinase. researchgate.netresearchgate.net The p38 MAP kinase pathway is a critical signaling cascade activated by pro-inflammatory cytokines and cellular stress, playing a pivotal role in the expression of inflammatory mediators. researchgate.netresearchgate.net

A series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl)imidazoles have been synthesized and evaluated as inhibitors of p38α kinase. nih.gov These compounds displayed a range of inhibitory potencies, with IC50 values from 6.0 to 650 nM. nih.gov Statistical analysis revealed a correlation between the inhibitory potencies and the electron-donating strength of substituents on the phenoxy ring. nih.gov The development of potent and selective p38 MAP kinase inhibitors is a promising therapeutic strategy for controlling inflammatory diseases. researchgate.net

Furthermore, novel phenoxypyrimidine derivatives have been designed as potent and selective dual inhibitors of Lymphocyte-specific protein tyrosine kinase (LCK) and FMS kinase. elsevierpure.comkist.re.kr For example, compound 7g from a series of pyrimidine-based inhibitors demonstrated excellent anti-inflammatory effects in in vitro cellular assays using RAW 264.7 macrophages and exhibited a potent IC50 value of 4.6 nM for FMS kinase. elsevierpure.comkist.re.kr This dual inhibition presents a potential application in treating inflammatory disorders such as rheumatoid arthritis. elsevierpure.comkist.re.kr

Table 1: Inhibitory Activity of Phenoxypyrimidine Derivatives against p38α Kinase

| Compound Class | Specific Derivative Example | Target Kinase | IC50 Value | Reference |

| 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl)imidazoles | Not specified | p38α | 6.0 - 650 nM | nih.gov |

| Pyrimidine-based inhibitors | Compound 7g | FMS kinase | 4.6 nM | elsevierpure.comkist.re.kr |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Potency of Phenoxypyrimidines

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. frontiersin.org Phenoxypyrimidine derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens. researchgate.net

Spectrum of Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Phenoxypyrimidine derivatives have shown promising activity against a range of clinically relevant bacteria. For instance, certain 2,4-diarylquinolines, which share structural similarities with some bioactive pyrimidine (B1678525) compounds, have demonstrated encouraging minimum inhibitory concentrations (MICs) against Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. ajchem-a.com The presence of electron-withdrawing groups on the aryl rings appears to enhance the bioactivity. ajchem-a.com

Pseudomonas aeruginosa, an opportunistic Gram-negative bacterium, is a significant cause of nosocomial infections and often exhibits multi-drug resistance. fip.org Pyridothienopyrimidine derivatives, which are structurally related to phenoxypyrimidines, have shown potential in inhibiting the growth of P. aeruginosa. fip.org

A newly developed antimicrobial peptide, SK1260, exhibited potent antibacterial activity against multidrug-resistant strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with MIC values ranging from 3.13 to 12.5 µg/mL. frontiersin.org Time-kill studies showed that at 5 times the MIC, SK1260 achieved complete eradication of all tested strains within 4 hours. frontiersin.org

Efficacy Against Fungal Pathogens

In addition to their antibacterial properties, phenoxypyrimidine derivatives have also been investigated for their antifungal activity. koreascience.krnih.gov A number of C6 substituted pyrimidine analogs have demonstrated good activity against fungal strains, comparable to the standard drug Fluconazole. researchgate.net

Novel strobilurin derivatives containing pyrimidine moieties have been synthesized and shown to exhibit potent antifungal activities against various plant pathogens, including Colletotrichum orbiculare, Botrytis cinerea, and Phytophthora capsici. koreascience.kr One compound, with a 3-trifluoromethylphenyl substituent, displayed better antifungal activity against all tested fungi than the commercial fungicide azoxystrobin. koreascience.kr

Furthermore, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov Two compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed 100% inhibition of Phomopsis sp. at a concentration of 50 µg/ml. nih.gov

Table 2: Antimicrobial Spectrum of Phenoxypyrimidine and Related Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference |

| 2,4-Diarylquinolines | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | Promising MIC values; activity enhanced by electron-withdrawing groups. | ajchem-a.com |

| Pyridothienopyrimidines | P. aeruginosa | Potential for development as antibiotics against this pathogen. | fip.org |

| Antimicrobial Peptide SK1260 | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Potent activity with MICs of 3.13-12.5 µg/mL; rapid bactericidal action. | frontiersin.org |

| C6 Substituted Pyrimidine Analogs | Fungal strains | Activity comparable to Fluconazole. | researchgate.net |

| Strobilurin Derivatives | C. orbiculare, B. cinerea, P. capsici | Potent antifungal activity, some exceeding commercial fungicides. | koreascience.kr |

| Pyrimidine-Amide Derivatives | Phomopsis sp. | 100% inhibition at 50 µg/ml by specific derivatives. | nih.gov |

Elucidation of Specific Cellular Targets or Mechanisms of Action

The antimicrobial action of phenoxypyrimidine derivatives can be attributed to their ability to interfere with essential cellular processes in microorganisms. mdpi.com While the exact mechanisms for all derivatives are not fully elucidated, research points towards several potential targets.

One key target for antibacterial agents is the bacterial cell wall synthesis pathway. news-medical.net For example, MurE ligase, an enzyme crucial for peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria, is a promising target. researchgate.net Phenoxypyrimidine derivatives have been identified as potential inhibitors of E. coli MurE. researchgate.net

Another important mechanism of antibacterial action is the inhibition of protein synthesis. uniba.sk This can be achieved by targeting the bacterial ribosome, which is structurally different from the eukaryotic ribosome, allowing for selective toxicity. news-medical.net Some antibiotics work by binding to the 30S or 50S ribosomal subunits, thereby disrupting protein synthesis. uniba.sk

Furthermore, the disruption of the bacterial cell membrane integrity is another viable mechanism. uniba.sk Some antimicrobial agents can interfere with the function of the plasma membrane, leading to cell death. uniba.sk

In silico studies have also been employed to investigate the interaction of pyrimidine derivatives with various bacterial proteins, such as tyrosyl-tRNA synthetase and dihydropteroate (B1496061) synthase, which are crucial for bacterial survival. researchgate.net

Anticancer Potential of Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental component of nucleic acids, making its derivatives prime candidates for interfering with the biological processes of rapidly dividing cancer cells. tandfonline.com This structural similarity has been exploited to develop a multitude of anticancer agents that function through various mechanisms of action. tandfonline.comnih.gov Research has demonstrated that synthetic pyrimidine derivatives exhibit significant cytotoxic activity against a broad range of human cancer cell lines. ekb.egresearchgate.netresearchgate.net

A substantial body of research has documented the efficacy of pyrimidine derivatives in halting the proliferation of various cancer cells. For instance, a series of pyrimidine-pyrazole urea (B33335) derivatives showed potent cytotoxicity against breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) cell lines. ekb.eg One compound in this series exhibited IC₅₀ values of 0.032 µM, 0.01 µM, 0.083 µM, and 0.65 µM against MCF-7, A549, Colo-205, and A2780 cells, respectively, proving more potent than the standard drug Etoposide. ekb.eg

Similarly, pyrimidine-bridged combretastatin (B1194345) derivatives have been evaluated for their anticancer effects against MCF-7 and A549 cell lines, with some compounds demonstrating IC₅₀ values of 4.67 µM and 3.38 µM against MCF-7, and 4.63 µM and 3.71 µM against A549, respectively. ekb.eg Another study highlighted novel pyrimidine-5-carbonitrile derivatives that were particularly effective against the Colo-205 cell line, with IC₅₀ values of 1.66 µM and 1.83 µM. researchgate.netnih.gov

The inhibitory concentrations of various pyrimidine derivatives against common cancer cell lines are summarized below.

Table 1: Inhibitory Activity of Pyrimidine Derivatives on Cancer Cell Lines

| Derivative Class | Cell Line | Target Cancer | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyrimidine-Pyrazole Urea | MCF-7 | Breast Cancer | 0.032 | ekb.eg |

| Pyrimidine-Pyrazole Urea | A549 | Lung Cancer | 0.01 | ekb.eg |

| Pyrimidine-Pyrazole Urea | Colo-205 | Colon Cancer | 0.083 | ekb.eg |

| Pyrimidine-Bridged Combretastatin | MCF-7 | Breast Cancer | 4.67 | ekb.eg |

| Pyrimidine-Bridged Combretastatin | A549 | Lung Cancer | 3.71 | ekb.eg |

| Pyrimidine-5-Carbonitrile | Colo-205 | Colon Cancer | 1.66 | nih.gov |

| 4-Methyl-6-morpholinopyrimidine | HeLa | Cervical Cancer | 5.88 | researchgate.net |

| 4-Methyl-6-morpholinopyrimidine | NCI-H460 | Lung Cancer | 6.11 | researchgate.net |

| Oxazolo[5,4-d]pyrimidine | A549 | Lung Cancer | 5.837 | mdpi.com |

The anticancer effects of pyrimidine derivatives are mediated through diverse and specific molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. For example, certain indazol-pyrimidine derivatives were found to activate caspases-3/7, key executioner enzymes in the apoptotic pathway. ekb.eg Other derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2. jrasb.com The activation of the intrinsic apoptotic pathway has been confirmed in studies involving pyrimidine-bridged combretastatin derivatives. veterinaria.org

Another critical mechanism is the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis and repair. nih.gov By blocking TS, pyrimidine analogues like 5-Fluorouracil (5-FU) disrupt the production of thymidine, a necessary component of DNA, thereby halting cell division and leading to cell death. tandfonline.comnih.gov

Furthermore, pyrimidine derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell growth and survival, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Janus kinase (JAK). tandfonline.comnih.gov For instance, certain pyrimidine-5-carbonitrile derivatives have been identified as dual inhibitors of EGFR and COX-2, another enzyme implicated in cancer progression. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds to their target enzymes, confirming their inhibitory potential. nih.govnih.gov

Applications in Agri-chemistry as Biocides

Beyond their pharmacological uses, pyrimidine derivatives have found significant applications in agriculture as biocides. gsconlinepress.comresearchgate.net Their ability to interfere with fundamental biological processes in pests and weeds makes them effective agents for crop protection. The structural versatility of the pyrimidine ring allows for the development of compounds with selective herbicidal, fungicidal, and plant growth-regulating properties. google.comclockss.org

Pyrimidine derivatives are utilized as herbicides, particularly for their pre-emergent activity, meaning they are applied to the soil to prevent weed seeds from germinating or emerging. grdc.com.auscielo.br This approach gives crops a competitive advantage by controlling weeds before they can compete for essential resources like water, nutrients, and light. scielo.br The effectiveness of pre-emergent herbicides is influenced by factors such as soil type, organic matter content, and rainfall, which affect the herbicide's binding and mobility in the soil. grdc.com.auagriculturejournals.cz

For example, a 2-phenoxypyrimidine (B1148737) derivative has demonstrated herbicidal activity against barnyard grass (Echinochloa crusgalli) with a median effective dose (ED₅₀) of 1.7 μg/mL in pre-emergence studies. researchgate.net The development of herbicide-tolerant crop varieties has also expanded the use of pyrimidine-based herbicides as part of integrated weed management strategies to combat herbicide resistance. agriculturejournals.cz

Table 2: Herbicidal Activity of Pyrimidine Derivatives

| Compound Class | Application Type | Target Weed | Efficacy | Reference |

|---|---|---|---|---|

| 2-Phenoxypyrimidine | Pre-emergent | Barnyard Grass | ED₅₀ = 1.7 μg/mL | researchgate.net |

| Pyrimidine Sulfonylureas | Pre-emergent | Broadleaf Weeds | High efficacy at low use rates (5-30 g/ha) | clockss.org |

| Thienopyrimidine | Pre-emergent | Giant Foxtail | Highly active | clockss.org |

Pyrimidine derivatives are a cornerstone of modern fungicidal chemistry, essential for protecting a wide range of crops from pathogenic fungi. researchgate.netgoogle.com One of the most significant classes of pyrimidine-based fungicides is the strobilurins. clockss.org These compounds, including the prominent fungicide azoxystrobin, act by inhibiting mitochondrial respiration in fungi by binding to the QoI site of the cytochrome bc1 complex. clockss.org This disruption of energy production is lethal to the fungus.

The pyrimidine moiety is a key structural feature in many systemic fungicides, which are absorbed and transported within the plant, providing protection against a broad spectrum of fungal diseases. google.comgoogleapis.com Research has focused on synthesizing novel pyrimidine derivatives to overcome resistance issues and broaden the spectrum of activity against plant pathogens like gray mold (Botrytis cinerea). google.com

In addition to their role as pesticides, certain pyrimidine derivatives function as plant growth regulators (PGRs), substances that can modify plant physiological processes to enhance growth, development, and resilience to stress. gsconlinepress.comespublisher.commdpi.com These synthetic compounds can mimic or interfere with natural plant hormones. mdpi.com

For instance, Kamethur, the potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine, has shown positive effects on the development of crops like maize, barley, and sugar beet, improving their adaptation to abiotic stress. mdpi.com Its regulatory action is linked to promoting cell elongation, division, and differentiation, and it has been shown to accelerate root system formation. mdpi.com The development of novel PGRs based on pyrimidine scaffolds continues to be an active area of research, with a focus on creating environmentally friendly formulations that can be released in a sustained manner to optimize crop productivity. researchgate.netnih.gov

Investigation of Other Enzyme and Receptor Modulations

The phenoxypyrimidine scaffold is a versatile structural motif that has been incorporated into inhibitors of various enzymes and modulators of critical receptors. The following sections detail the research into these interactions, highlighting the activities of compounds structurally related to 4-Methyl-6-phenoxypyrimidine.

There is no direct scientific literature identifying this compound as an inhibitor of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). However, the broader phenoxypyrimidine structure is a key feature in potent inhibitors of this enzyme. NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators including the endocannabinoid anandamide. acs.orgnih.gov These lipids are involved in a multitude of physiological processes such as pain, appetite, and anxiety. acs.org

Research into the structure-activity relationship (SAR) of pyrimidine-4-carboxamides led to the identification of highly potent NAPE-PLD inhibitors. nih.govnih.gov These studies modified a screening hit to optimize potency and drug-like properties. One such derivative, N-(Cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-phenoxypyrimidine-4-carboxamide , incorporates the phenoxypyrimidine core. acs.orgnih.gov Further research identified 2,5-Dichloro-4-phenoxypyrimidine as another NAPE-PLD inhibitor with activity in the low micromolar range, underscoring the importance of the phenoxypyrimidine scaffold for interaction with this enzyme. The optimization of these pyrimidine derivatives resulted in the development of LEI-401, a nanomolar potency inhibitor used as a pharmacological tool to study NAPE-PLD function. nih.govnih.gov

Table 1: Activity of Phenoxypyrimidine Derivatives on NAPE-PLD

| Compound | Target | Activity |

|---|---|---|

| 2,5-Dichloro-4-phenoxypyrimidine | NAPE-PLD | Low micromolar inhibition |

Direct evidence for this compound as a monoamine oxidase (MAO) inhibitor is not present in the current body of scientific research. MAO enzymes are critical targets in the treatment of neurological and depressive disorders. scienceopen.com

However, an indirect link can be established through patent literature. The derivative 2-chloro-4-methyl-6-phenoxypyrimidine (B3380164) is described as a chemical intermediate for synthesizing spirocyclic derivatives that are potent dopamine (B1211576) transporter (DAT) inhibitors. google.com These DAT inhibitors are being investigated for central nervous system disorders such as Parkinson's disease and PTSD, conditions for which MAO inhibitors are also a therapeutic option. google.com For instance, the non-selective MAO inhibitor phenelzine (B1198762) is used to treat PTSD, and selective MAO-B inhibitors are established anti-Parkinson's agents. scienceopen.comgoogle.com

Furthermore, other chemical classes containing a phenoxy moiety, such as 8-phenoxymethylcaffeine derivatives, have been identified as potent and reversible inhibitors of MAO-B, suggesting the phenoxy group can be a valuable component in the design of MAO inhibitors. nih.gov

While this compound itself has not been reported as an AMPA receptor modulator, structurally related compounds have shown significant activity. Positive allosteric modulators (PAMs) of AMPA receptors are of great interest for treating cognitive and neurodegenerative disorders as they enhance excitatory synaptic responses. nih.gov

Research into novel bis(pyrimidines) has identified potent AMPA receptor modulators. nih.govnih.gov Dimeric molecules are particularly effective due to the U-shaped conformation of the allosteric binding site on the AMPA receptor. nih.gov One of the most potent compounds discovered in this class is 2-methyl-4-(4-((2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)phenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine . nih.gov This molecule, which features a methyl-substituted phenoxypyrimidine-like core, was found to potentiate kainate-induced currents by up to 77% at concentrations ranging from 10⁻¹² to 10⁻⁶ M. nih.gov This highlights the potential of the substituted phenoxypyrimidine scaffold in the design of highly potent AMPA receptor PAMs.

Table 2: Allosteric Modulation of AMPA Receptors by a Related Bis(pyrimidine) Derivative

| Compound | Target | Effect | Potency |

|---|

Molecular Mechanisms and Biochemical Pathway Interrogations

The specific molecular mechanisms of this compound are not well-defined. However, by examining the targets of its close derivatives, its potential interactions with cellular biomolecules and effects on signaling cascades can be inferred.

Derivatives of this compound have been shown to interact with several key cellular and viral biomolecules:

Dopamine Transporter (DAT): Spirocyclic derivatives synthesized using 2-chloro-4-methyl-6-phenoxypyrimidine act as potent inhibitors of DAT, a protein crucial for regulating dopamine levels in the synapse. google.com

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): As previously discussed, more complex phenoxypyrimidine derivatives, such as pyrimidine-4-carboxamides, interact with the active site of this zinc metalloenzyme to inhibit its function. acs.orgnih.gov

AMPA Receptors: Dimeric molecules containing the phenoxypyrimidine scaffold bind to an allosteric site on the AMPA receptor, modifying its response to glutamate. nih.govnih.gov

HIV Integrase: Patents describe the use of this compound as a building block for novel antiviral agents that function as inhibitors of HIV integrase, a viral enzyme essential for replication. googleapis.comgoogleapis.com

Table 3: Cellular Biomolecules Targeted by Phenoxypyrimidine Derivatives

| Derivative Class | Biomolecule Target |

|---|---|

| Spirocyclic Derivatives | Dopamine Transporter (DAT) google.com |

| Pyrimidine-4-Carboxamides | NAPE-PLD (Enzyme) acs.orgnih.gov |

| Bis(pyrimidines) | AMPA Receptors nih.govnih.gov |

Specific studies detailing the effects of this compound on gene expression and cellular signaling are absent. However, the modulation of the biomolecules identified above has profound effects on cellular signaling:

Dopaminergic Signaling: Inhibition of the dopamine transporter by derivatives of this compound directly alters dopaminergic signaling pathways, which are fundamental to motor control, reward, and executive function. google.com Dysregulation of this system is implicated in numerous CNS disorders. google.com

Lipid Signaling: By inhibiting NAPE-PLD, related compounds block the production of NAEs, thereby modulating the signaling pathways these lipids control, such as those mediated by cannabinoid receptors (CB₁ and CB₂) and TRPV1 ion channels. acs.org This can impact cellular processes related to inflammation, pain perception, and mood.

Glutamatergic Neurotransmission: The allosteric modulation of AMPA receptors by related bis(pyrimidine) structures directly enhances fast excitatory synaptic transmission. nih.gov This has significant implications for synaptic plasticity, learning, and memory. These modulators can also increase the expression of neurotrophic factors like BDNF, promoting neuronal health and regeneration. mdpi.com

Viral Replication Pathways: The inhibition of HIV integrase by derivatives blocks a critical step in the viral life cycle, preventing the integration of the viral genome into the host cell's DNA and thus halting the signaling cascade required for viral replication. googleapis.com

While a patent for spirocyclic derivatives mentions "gene expression" in its claims, it does not provide specific details on which genes are affected or the mechanism of action. google.com

Theoretical Pharmacokinetic and Drug-Likeness Profiles

In contemporary drug discovery, the use of in silico computational tools is a foundational strategy for the early assessment of new chemical entities. ri.se These computational methods allow for the prediction of a compound's pharmacokinetic and toxicological properties directly from its chemical structure, even before it is synthesized. ri.seiapchem.org This predictive capability is crucial as a significant number of drug candidates fail in later stages due to undesirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov By creating theoretical profiles, researchers can prioritize compounds with a higher probability of success, thereby acting as an initial filter that enhances the time and cost-effectiveness of subsequent in vitro and in vivo studies. ri.seiapchem.org This approach allows for the early identification of potential liabilities and helps guide the design and selection of candidates for further development. ri.se

The journey of a drug through the body is described by four key pharmacokinetic processes: Absorption, Distribution, Metabolism, and Excretion (ADME). iapchem.org The prediction of these properties is vital to assess if a molecule has the potential to become a viable drug candidate. ri.se Computational models are widely used to estimate these parameters for novel compounds like phenoxypyrimidine derivatives. nih.govjohnshopkins.edu

Absorption: This primarily relates to how well a drug is absorbed into the bloodstream, with a key indicator being gastrointestinal (GI) absorption for orally administered drugs. frontiersin.org

Distribution: This describes how a drug spreads throughout the body's fluids and tissues. mdpi.com Important considerations include plasma protein binding (PPB) and the ability to cross biological barriers like the blood-brain barrier (BBB), which is critical for drugs targeting the central nervous system. frontiersin.orgnih.gov

Metabolism: This involves the chemical modification of the drug by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family. frontiersin.org Predicting whether a compound inhibits or is a substrate for specific CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is crucial to avoid potential drug-drug interactions. frontiersin.orgmdpi.com

Excretion: This is the process of removing the drug and its metabolites from the body.

Studies on various pyrimidine derivatives often involve the computational prediction of these ADME properties to guide their development. nih.govjohnshopkins.edu

Table 1: Representative In Silico ADME Profile for a Phenoxypyrimidine Derivative The following table presents a hypothetical ADME profile based on parameters commonly evaluated for pyrimidine and other heterocyclic drug candidates in computational studies. johnshopkins.edufrontiersin.orgnih.gov

| Parameter | Predicted Property | Significance |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. frontiersin.org |

| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux pump; not being a substrate can improve absorption and distribution. frontiersin.org |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound may have limited effects on the central nervous system. frontiersin.org |

| Plasma Protein Binding (PPB) | >90% | High binding can affect the free concentration of the drug available for therapeutic action. nih.gov |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. frontiersin.org |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. frontiersin.org |

| CYP2C19 Inhibitor | No | Lower risk of interactions with drugs metabolized by this isoenzyme. frontiersin.org |

| CYP2D6 Inhibitor | No | Lower risk of interactions with drugs metabolized by this isoenzyme. |

| CYP3A4 Inhibitor | No | Lower risk of interactions with drugs metabolized by this key isoenzyme. mdpi.com |

| Excretion | ||

| Total Clearance | Moderate | Reflects the rate at which the drug is eliminated from the body. nih.gov |

Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound possesses favorable physicochemical and structural features to be an effective oral drug. nih.govdergipark.org.tr This assessment helps to filter large compound libraries and prioritize those with a higher likelihood of becoming successful drug candidates. nih.gov Several rules and scoring systems, derived from the analysis of successful drugs, are employed for this purpose. researchgate.net

One of the most widely used is Lipinski's Rule of Five , which states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Beyond Lipinski's rule, other filters such as those proposed by Ghose, Veber, Egan, and Muegge are also used to refine the selection of drug-like molecules. researchgate.net Computational studies on phenoxypyrimidine-5-carboxamide derivatives have confirmed that designed compounds can be orally bioavailable with good lipophilicity and show no violations of these drug assessment rules. researchgate.net

Table 2: Representative Drug-Likeness Profile for a Phenoxypyrimidine Derivative This table illustrates a typical drug-likeness assessment based on established medicinal chemistry rules. researchgate.netpjmhsonline.com

| Rule/Filter | Parameter | Threshold | Hypothetical Value | Compliance |

| Lipinski | Molecular Weight | ≤ 500 | 198.22 | Yes |

| LogP | ≤ 5 | 2.85 | Yes | |

| H-Bond Donors | ≤ 5 | 0 | Yes | |

| H-Bond Acceptors | ≤ 10 | 3 | Yes | |

| Ghose | LogP | -0.4 to 5.6 | 2.85 | Yes |

| Molar Refractivity | 40 to 130 | 58.10 | Yes | |

| Molecular Weight | 160 to 480 | 198.22 | Yes | |

| Number of Atoms | 20 to 70 | 15 | No | |

| Veber | Rotatable Bonds | ≤ 10 | 2 | Yes |

| TPSA | ≤ 140 Ų | 38.6 Ų | Yes |

Lead Compound Optimization: The process of drug discovery often starts with a "hit" compound that shows desired biological activity but may have suboptimal pharmacokinetic properties. Lead optimization is the iterative process where medicinal chemists modify the structure of this lead compound to improve its efficacy, selectivity, and ADME properties. researchgate.netnih.gov A key strategy in lead optimization is structural simplification, which involves the judicious removal of non-essential chemical groups to reduce molecular complexity and weight. nih.gov This can have positive effects on the compound's pharmacokinetic profile. nih.gov For phenoxypyrimidine derivatives, this could involve modifying substituents on either the pyrimidine or the phenoxy ring to fine-tune properties like solubility, metabolic stability, and target-binding affinity, ultimately leading to a more viable drug candidate. researchgate.netscispace.com

Vi. Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. nih.gov These methods solve approximations of the Schrödinger equation to provide detailed information on molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost. nih.govresearchgate.net It is particularly effective for predicting a wide range of molecular properties by calculating the electron density rather than the complex many-electron wavefunction. nih.gov For 4-Methyl-6-phenoxypyrimidine, DFT can be applied to determine key electronic and structural parameters.

DFT calculations can elucidate geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov Furthermore, DFT is used to compute electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other properties that can be calculated include dipole moments, atomic charges, and the heat of formation. nih.gov While specific DFT studies on this compound are not prevalent in the literature, the application of DFT to similar pyrimidine (B1678525) derivatives demonstrates its utility. nih.gov

This table is illustrative of the types of data obtained from DFT calculations on heterocyclic compounds, based on methodologies described in the cited literature.

Semi-empirical methods provide a faster alternative to ab initio methods like DFT by incorporating experimental parameters (parameterization) to simplify calculations. hi.is Methods such as PM6 (Parameterization Method 6) and RM1 (Recife Model 1) are derived from the Neglect of Diatomic Differential Overlap (NDDO) approximation and are particularly useful for conformational analysis of large molecules where DFT would be computationally prohibitive. nih.govscielo.br

For this compound, the key conformational flexibility lies in the torsion angle of the phenoxy group relative to the pyrimidine ring. A conformational search using a semi-empirical method can efficiently explore the potential energy surface to identify the most stable conformer (the one with the lowest energy) and the energy barriers between different conformations. researchgate.net The accuracy of these methods, while generally lower than DFT, is often sufficient for predicting geometries and relative energies. nih.govscielo.br The RM1 method, for instance, has shown improved accuracy over older methods like AM1 and PM3 for calculating heats of formation, dipole moments, and geometries. scielo.br

Table 2: Comparison of Semi-Empirical Method Performance for Organic Molecules

| Method | Average Unsigned Error (Heat of Formation, kcal/mol) | Average Unsigned Error (Dipole Moment, Debye) | Key Application |

|---|---|---|---|

| RM1 | 5.77 | 0.34 | Geometry optimization, conformational analysis. scielo.br |

| PM6 | 4.4 (for H, C, N, O, F, P, S, Cl, Br subset) | N/A | Broad parameterization for 70 elements, geometry prediction. nih.gov |

| PM3 | 7.98 | 0.38 | General purpose, widely used historically. scielo.br |

| AM1 | 11.15 | 0.37 | General purpose, often used as a baseline. scielo.br |

This table summarizes performance data for various semi-empirical methods as reported in the literature, indicating their utility for conformational studies.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. libretexts.org For a chemical reaction, the PES provides a map of all possible pathways, with valleys representing stable reactants and products, and saddle points representing transition states. libretexts.org Mapping the PES is crucial for understanding reaction mechanisms, predicting reaction rates, and identifying the most favorable reaction coordinates. libretexts.orgsns.it

For this compound, PES analysis can be employed to study its synthesis, for instance, the nucleophilic substitution reaction between a chloropyrimidine precursor and phenol (B47542). By calculating the energy at various points along the reaction coordinate (e.g., the distance between the phenoxy oxygen and the pyrimidine carbon), a minimum energy path can be determined. This path reveals the structure and energy of the transition state, allowing for the calculation of the activation energy, which is a key determinant of the reaction rate. The analysis can be performed using DFT or other quantum mechanical methods to ensure accuracy. libretexts.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that build upon the principles of classical mechanics to simulate the physical movements of atoms and molecules over time. These methods are invaluable for studying the dynamic behavior of molecules and their interactions with other entities, such as proteins or solvent molecules. mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov The primary goal of docking is to predict the binding mode and affinity (often represented as a docking score) of a ligand to a target protein. This information is critical in drug discovery for identifying potential drug candidates.

Given the structural similarity of the phenoxypyrimidine scaffold to known enzyme inhibitors, this compound could be investigated as a potential ligand for various protein targets. For example, pyrimidine derivatives have been studied as inhibitors of targets like MurE ligase, an essential enzyme in bacterial cell wall biosynthesis, and various protein kinases involved in cell signaling pathways. researchgate.netnih.gov A molecular docking study would involve placing this compound into the active site of a target protein and using a scoring function to evaluate the binding energy, which is influenced by factors like hydrogen bonds and van der Waals interactions. researchgate.net

Table 3: Illustrative Docking Results for Pyrimidine Derivatives Against Protein Targets

| Ligand Scaffold | Protein Target | Docking Score (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| Phenoxypyrimidine Derivative | MurE Ligase | -10.5 | Interactions within the substrate-binding pocket, dominated by van der Waals forces. researchgate.net |

| 4-Methylbenzamide-Purine | PDGFRα Kinase | -8.7 to -10.4 | Binding as either ATP-competitive or allosteric inhibitors. nih.gov |

This table presents examples of docking studies on related pyrimidine compounds, illustrating the type of data and insights that can be gained.

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the motion of every atom in the system over time. mdpi.com MD simulations are used to assess the stability of a docked complex, observe conformational changes in the protein or ligand, and refine the binding mode predicted by docking. researchgate.netnih.gov

Following a docking study of this compound with a potential protein target, an MD simulation would be the logical next step. The simulation would place the docked complex in a simulated aqueous environment and calculate the atomic trajectories by integrating Newton's laws of motion. mdpi.com Key metrics to analyze from an MD simulation include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess system stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net A stable complex is often characterized by low and converging RMSD values over the simulation time, suggesting that the ligand remains securely bound in the active site. researchgate.netnih.gov

Table 4: Common Analyses in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Analysis Metric | Description | Interpretation of Results |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the protein backbone or ligand over time compared to a reference structure. | A low, stable RMSD value (e.g., < 2-3 Å) indicates the complex is stable and does not undergo major conformational changes. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | High RMSF values indicate regions of high flexibility, which can be important for ligand binding or protein function. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. | A stable Rg value suggests the protein is not unfolding or undergoing significant structural changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds indicate key interactions that contribute to binding stability. |

This table outlines standard metrics used in MD simulations to evaluate the stability and dynamics of a ligand-protein complex.

Free Energy Calculations of Binding for Potency Prediction

Predicting the binding affinity of a ligand to its protein target is a cornerstone of rational drug design. Free energy calculations, particularly methods like Free Energy Perturbation (FEP), offer a rigorous computational framework for accurately estimating the relative binding free energies (RBFE) of a series of related compounds. schrodinger.comnih.gov These calculations simulate the alchemical transformation of one molecule into another within the protein's binding site and in solution, allowing for a precise prediction of the change in binding potency resulting from a specific chemical modification. nih.gov

The accuracy of these predictions is often within 1 kcal/mol of experimental values, which can mean predicting up to a five-fold difference in binding affinity. nih.gov For pyrimidine-based inhibitors, such as those derived from the this compound scaffold, FEP calculations can be employed to optimize substituents on the pyrimidine or phenoxy rings. For instance, in a series of D-amino acid oxidase (DAAO) inhibitors, FEP calculations were successfully used to validate specific binding modes and predict the affinities of novel derivatives. researchgate.net This approach allows researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the lead optimization process. nih.gov The methods leverage a thermodynamic cycle to compute the relative free energy of binding (ΔΔG_bind), a key metric for potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformaticsmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. protoqsar.com By developing mathematical models, QSAR studies can predict the activity of unsynthesized molecules, guiding drug design and reducing the need for extensive experimental screening. protoqsar.comimist.ma

For classes of compounds similar to this compound, such as phenoxypyrimidinyl imidazoles investigated as p38 kinase inhibitors, 3D-QSAR studies have been successfully developed. researchgate.net These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. imist.maresearchgate.net

A typical QSAR study involves:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is compiled. researchgate.net

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold. researchgate.net

Descriptor Calculation: Steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated for each molecule. researchgate.net

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) analysis, are used to create a correlation between the descriptors and the biological activity. The model's predictive power is then validated using a test set of compounds not included in the model's training. researchgate.netnih.gov

For a series of quinolinone-based compounds, a QSAR model showed excellent correlation between experimental and predicted anti-tuberculosis activity, demonstrating the utility of this approach. nih.gov

The predictive power of a QSAR model relies on the careful selection of molecular descriptors that capture the essential structural and physicochemical features influencing biological activity. protoqsar.com These descriptors transform the chemical structure into numerical values that can be used in statistical modeling. protoqsar.com

Key descriptors relevant to pyrimidine derivatives include:

Electron Density and Electronegativity: These descriptors are crucial for understanding how a molecule interacts with its biological target. For example, studies on quinolinone derivatives found that electron-withdrawing groups like chlorine and bromine increased biological activity by reducing molecular electronegativity, whereas electron-donating methyl groups had the opposite effect. nih.gov

Van der Waals Volume: This descriptor relates to the size and shape of the molecule, which is critical for fitting into a protein's binding pocket. It was identified as a pivotal descriptor in a QSAR model for anti-tuberculosis agents. nih.gov

Topological and Geometrical Descriptors: Indices like the mean topological charge index (JGI10) and Geary autocorrelation (GATS4m) can reflect electron distribution and molecular polarity, respectively, and have been correlated with biological activity. researchgate.net